molecular formula C20H23N3OS2 B12247339 2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole

2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole

Cat. No.: B12247339
M. Wt: 385.6 g/mol
InChI Key: RFWRVTUEBTZBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole typically involves multicomponent reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-ethyl-2-(morpholin-4-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-3-yl]-1,3-benzothiazole apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6 g/mol

IUPAC Name

4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]morpholine

InChI

InChI=1S/C20H23N3OS2/c1-2-22-8-7-14-17(13-22)26-20(23-9-11-24-12-10-23)18(14)19-21-15-5-3-4-6-16(15)25-19/h3-6H,2,7-13H2,1H3

InChI Key

RFWRVTUEBTZBKU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.